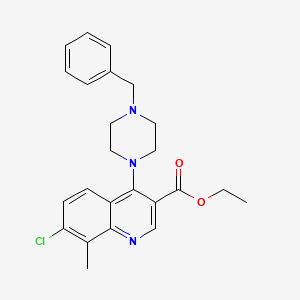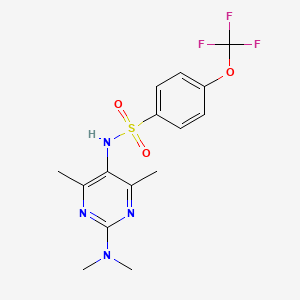
4-(4-ベンジルピペラジン-1-イル)-7-クロロ-8-メチルキノリン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of chemicals.
科学的研究の応用
Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antitumor activity.
作用機序
Target of Action
The compound contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals. Compounds with this structure often interact with various neurotransmitter receptors, such as dopamine, serotonin, and norepinephrine receptors .
Mode of Action
This can result in changes in neurotransmitter levels in the brain, which can affect mood, cognition, and other neurological functions .
Biochemical Pathways
Based on its structure, it might influence pathways related to neurotransmitter synthesis, release, and reuptake .
Pharmacokinetics
Many benzylpiperazine derivatives are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Modulation of neurotransmitter systems can have wide-ranging effects on neurological function, potentially influencing mood, cognition, motor control, and other aspects of brain function .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target receptors, and its ultimate pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-8-methylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .
類似化合物との比較
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
Ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate is unique due to its specific quinoline structure combined with the benzylpiperazine moiety, which may confer distinct biological activities compared to other similar compounds .
特性
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-7-chloro-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-30-24(29)20-15-26-22-17(2)21(25)10-9-19(22)23(20)28-13-11-27(12-14-28)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVSNOUSINWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2534039.png)


![1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534047.png)

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/new.no-structure.jpg)
![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)

![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)
